molecular formula C13H15BrN4O2 B13461038 tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate

tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate

Cat. No.: B13461038
M. Wt: 339.19 g/mol
InChI Key: SRCNPJPPXXMVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their unique structural properties. This compound, in particular, features a tert-butyl ester group and a bromophenyl substituent, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate typically involves a multi-step process. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The bromophenyl group is introduced via a bromination reaction, and the tert-butyl ester is formed through esterification. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .

Chemical Reactions Analysis

tert-Butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents. Common reagents and conditions for these reactions include palladium catalysts, boron reagents, and specific solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s tetrazole ring is of interest in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in material science for the development of new materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H15BrN4O2

Molecular Weight

339.19 g/mol

IUPAC Name

tert-butyl 2-[5-(3-bromophenyl)tetrazol-2-yl]acetate

InChI

InChI=1S/C13H15BrN4O2/c1-13(2,3)20-11(19)8-18-16-12(15-17-18)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3

InChI Key

SRCNPJPPXXMVLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.